Onjisaponin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Onjisaponin B is a triterpenoid saponin derived from the roots of Polygala tenuifolia, a plant commonly used in traditional Chinese medicine. This compound has garnered significant attention due to its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Onjisaponin B beinhaltet die Extraktion der Verbindung aus den Wurzeln von Polygala tenuifolia. Der Prozess umfasst typischerweise die folgenden Schritte:

Extraktion: Die Wurzeln werden getrocknet und zu einem feinen Pulver vermahlen. Das Pulver wird dann mit Ethanol oder Methanol einer Lösungsmittelextraktion unterzogen.

Reinigung: Der Extrakt wird mit chromatografischen Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um this compound zu isolieren.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Extraktions- und Reinigungsprozessen, jedoch in größerem Umfang. Der Einsatz fortschrittlicher chromatografischer Techniken und automatisierter Extraktionssysteme erhöht die Effizienz und den Ertrag der Verbindung .

Analyse Chemischer Reaktionen

Reaktionstypen: Onjisaponin B durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten aufweisen können.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren, was möglicherweise seine pharmakologischen Eigenschaften verändert.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die jeweils einzigartige biologische Aktivitäten und potenzielle therapeutische Anwendungen haben .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Alzheimer's Disease

Onjisaponin B has shown promise in ameliorating cognitive impairments in animal models of AD. In APP/PS1 mice, treatment with this compound resulted in improved memory performance and reduced Aβ pathology, suggesting its potential as a therapeutic agent for AD .

2. Parkinson's Disease

The compound's ability to enhance mitochondrial function through autophagy induction positions it as a candidate for treating Parkinson's disease. Studies involving this compound-loaded liposomes indicate enhanced delivery and efficacy in mitigating symptoms associated with mitochondrial dysfunction .

Case Studies

Wirkmechanismus

Onjisaponin B exerts its effects through several molecular targets and pathways:

Autophagy Induction: this compound enhances autophagy by activating the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways.

Protein Degradation: It accelerates the degradation of mutant α-synuclein and huntingtin proteins, which are associated with Parkinson’s disease and Huntington’s disease, respectively.

Neuroprotection: this compound reduces oxidative stress and inflammation, providing neuroprotective effects in various models of neurodegenerative diseases.

Vergleich Mit ähnlichen Verbindungen

Onjisaponin B kann mit anderen Triterpenoid-Saponinen verglichen werden, wie zum Beispiel:

Polygalasäure: Eine weitere Verbindung, die aus Polygala tenuifolia gewonnen wird und für ihre neuroprotektiven Wirkungen bekannt ist.

Senegenin: Ein Saponin mit ähnlichen autophagieinduzierenden Eigenschaften.

Tenuigenin: Zeigt neuroprotektive und kognitive steigernde Wirkungen.

Einzigartigkeit: this compound zeichnet sich durch seine starken autophagieinduzierenden Wirkungen und seine Fähigkeit aus, mutierte Proteine abzubauen, die mit neurodegenerativen Erkrankungen assoziiert sind. Sein einzigartiger Wirkmechanismus und sein breites therapeutisches Potenzial machen es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung .

Biologische Aktivität

Onjisaponin B, a bioactive saponin derived from Radix Polygalae, has garnered significant attention in recent years due to its potential therapeutic effects, particularly in neurodegenerative disorders. This article provides a comprehensive overview of the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various studies, and implications for future research.

1. Amyloid Beta Reduction

This compound has been shown to suppress the production of amyloid beta (Aβ), a peptide implicated in Alzheimer's disease (AD). Research indicates that this compound does not directly inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1) or γ-secretase activities but instead promotes the degradation of amyloid precursor protein (APP) . This mechanism was validated in APP/PS1 transgenic mice, where oral administration of this compound resulted in amelioration of Aβ pathology and cognitive impairments .

2. Autophagy Induction

Another significant mechanism through which this compound exerts its effects is by inducing autophagy. Studies have demonstrated that this compound activates the AMPK-mTOR signaling pathway, leading to enhanced clearance of toxic proteins associated with Huntington's and Parkinson's diseases, specifically mutant huntingtin and A53T α-synuclein . This autophagy induction is crucial for reducing cellular toxicity and promoting cell survival under stress conditions.

Efficacy in Preclinical Studies

The efficacy of this compound has been evaluated in various preclinical models, particularly focusing on neuroprotective effects:

Case Studies

Case Study: Neuroprotection in Alzheimer’s Disease

In a controlled study involving APP/PS1 mice, this compound was administered orally over several months. The results indicated a significant reduction in Aβ deposition and improved performance in memory tasks compared to control groups. Behavioral tests revealed that treated mice exhibited faster learning rates and better retention of spatial memory .

Case Study: Autophagy Enhancement

Another study focused on the role of this compound in enhancing autophagy. Using PC-12 cells transfected with mutant huntingtin or α-synuclein, researchers observed that treatment with this compound led to a marked increase in autophagic flux and a decrease in cell death rates. This study supports the compound's potential as a therapeutic agent for neurodegenerative diseases characterized by protein aggregation .

Eigenschaften

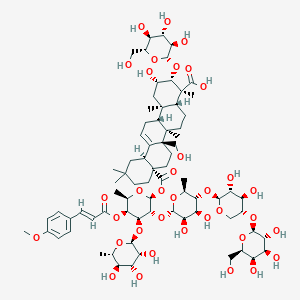

IUPAC Name |

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H112O35/c1-30-44(81)48(85)53(90)63(99-30)107-59-58(105-43(80)17-12-33-10-13-34(97-9)14-11-33)32(3)101-67(60(59)108-64-56(93)51(88)57(31(2)100-64)106-62-52(89)47(84)40(28-98-62)104-65-54(91)49(86)45(82)38(26-76)102-65)110-69(96)74-21-20-70(4,5)24-36(74)35-15-16-41-71(6)25-37(79)61(109-66-55(92)50(87)46(83)39(27-77)103-66)73(8,68(94)95)42(71)18-19-72(41,7)75(35,29-78)23-22-74/h10-15,17,30-32,36-42,44-67,76-79,81-93H,16,18-29H2,1-9H3,(H,94,95)/b17-12+/t30-,31-,32+,36-,37-,38+,39+,40+,41+,42+,44-,45-,46+,47-,48+,49-,50-,51-,52+,53+,54+,55+,56+,57-,58-,59-,60+,61-,62-,63-,64-,65-,66-,67-,71+,72+,73-,74-,75-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTBHNPMHXYCII-KJCIHCEPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC(=O)C67CCC(CC6C8=CCC9C(C8(CC7)CO)(CCC1C9(CC(C(C1(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC=C(C=C1)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O)O)OC(=O)[C@@]67CC[C@@]8(C(=CC[C@H]9[C@]8(CC[C@@H]1[C@@]9(C[C@@H]([C@@H]([C@@]1(C)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]6CC(CC7)(C)C)CO)C)OC(=O)/C=C/C1=CC=C(C=C1)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H112O35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1573.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.